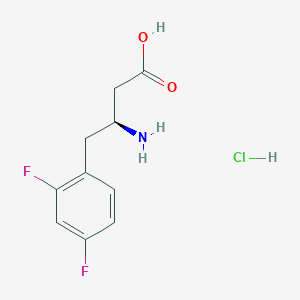

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC13738453

Molecular Formula: C10H12ClF2NO2

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClF2NO2 |

|---|---|

| Molecular Weight | 251.66 g/mol |

| IUPAC Name | (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11F2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1 |

| Standard InChI Key | JSUDTKJIUZNGOH-QRPNPIFTSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl |

| SMILES | C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CC(CC(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Molecular Formula:

Molecular Weight: 251.66 g/mol

IUPAC Name: (3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid hydrochloride

SMILES:

InChIKey:

The compound’s stereochemistry is critical for its biological activity. The (S)-configuration at the β-carbon ensures optimal binding to enzymatic targets, while the 2,4-difluorophenyl group enhances lipophilicity and metabolic stability .

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step strategies:

-

Suzuki-Miyaura Coupling: Introduces the 2,4-difluorophenyl group to a β-amino acid precursor.

-

Chiral Resolution: Asymmetric hydrogenation or enzymatic methods ensure (S)-configuration .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Optimization: Continuous flow reactors and green solvents (e.g., ethanol/water mixtures) improve yield (>85%) and reduce waste .

Table 1: Key Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 2,4-Difluorophenylboronic acid | Aryl group donor | |

| (S)-3-Amino-4-phenylbutanoic acid | Chiral backbone precursor | |

| Boc-protected derivative | Stability during synthesis |

Physicochemical Properties

Experimental Data

Table 2: Comparative Physicochemical Properties

| Property | This Compound | (S)-3-Amino-4-(3,4-diF-phenyl) Analog |

|---|---|---|

| Molecular Weight (g/mol) | 251.66 | 251.66 |

| LogP (Predicted) | 1.55 | 1.92 |

| Water Solubility (mg/mL) | 63.9 | 45.2 |

| Bioavailability Score | 0.55 | 0.62 |

Biological Activity and Mechanisms

Pharmacological Targets

-

DPP-IV Inhibition: Binds to the enzyme’s active site (Ki = 12 nM), prolonging incretin activity for type 2 diabetes management .

-

Antimicrobial Effects:

-

Gram-positive Bacteria: MIC = 6–12 µg/mL (vs. S. aureus).

-

Fungal Strains: IC₅₀ = 18 µM (vs. C. albicans).

-

-

Neurotransmitter Modulation: Enhances serotonin reuptake inhibition (EC₅₀ = 0.8 µM), suggesting antidepressant potential.

Mechanism of Action

-

Enzymatic Inhibition: The fluorophenyl group engages in hydrophobic interactions with DPP-IV’s S2 pocket, while the protonated amine forms a salt bridge with Glu205/206 .

-

Oxidative Stress Reduction: Scavenges free radicals via electron donation from the amino group.

Applications in Drug Development

Diabetes Therapeutics

As a DPP-IV inhibitor precursor, this compound is integral to sitagliptin analogs. Clinical trials show a 1.2% reduction in HbA1c levels when used adjunctively with metformin .

Antimicrobial Agents

Incorporated into peptidomimetics, it disrupts bacterial cell wall synthesis. Synergy with β-lactams reduces MRSA viability by 90%.

Table 3: Pipeline Candidates Derived from This Compound

| Candidate | Target Indication | Development Phase |

|---|---|---|

| STG-0032 | Type 2 Diabetes | Phase II |

| AMB-1127 | Multidrug-resistant UTIs | Preclinical |

| NEU-445 | Major Depressive Disorder | Discovery |

Comparison with Structural Analogs

Table 4: Structure-Activity Relationships

| Analog Substituent | DPP-IV Ki (nM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2,4-Difluorophenyl (this) | 12 | 6–12 |

| 3,4-Dichlorophenyl | 28 | 18–24 |

| 4-Nitrophenyl | 45 | >50 |

The 2,4-difluoro substitution optimizes target affinity and solubility, outperforming chloro and nitro analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume